N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine
Description
5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine
- Similarities : Both compounds feature a methoxyphenyl group directly attached to the oxadiazole ring.
- Differences : The absence of an ethylamine side chain in this derivative reduces molecular flexibility, resulting in a smaller dihedral angle between aromatic rings (8.64° vs. 22.7° in the target compound) .
N-[[3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl]Ethanamine Hydrochloride
- Similarities : Shared oxadiazole core and ethylamine functionality.
- Differences : Replacement of methoxy groups with a 3-methylphenyl substituent increases hydrophobicity (log P = 2.1 vs. 1.4 for the target compound) .
2-(2-Bromo-5-Methoxyphenyl)Ethanamine
- Similarities : Ethylamine side chain and methoxy substitution.
- Differences : Bromine atom at position 2 introduces steric hindrance, altering hydrogen-bonding capacity compared to the target compound’s unsubstituted positions .
| Parameter | Target Compound | Derivative | Derivative |
|---|---|---|---|
| Molecular Weight | 377.4 g/mol | 191.2 g/mol | 250.7 g/mol |
| Dihedral Angle (°) | 22.7 | 8.64 | 18.9 |
| log P | 1.4 | 0.9 | 2.1 |
| Hydrogen Bonds | 4 | 2 | 3 |
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C21H25N3O4/c1-15-23-21(28-24-15)14-27-19-9-6-17(12-20(19)26-3)13-22-11-10-16-4-7-18(25-2)8-5-16/h4-9,12,22H,10-11,13-14H2,1-3H3 |
InChI Key |
ISAHYIZAZKOYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Amidoxime-Carboxylic Acid Cyclization
A widely adopted method involves reacting N-hydroxyacetimidamide (amidoxime) with acetyl chloride in the presence of a base (e.g., pyridine) to form 3-methyl-1,2,4-oxadiazole.
- Dissolve amidoxime (1.0 eq) in dry dichloromethane.
- Add acetyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 6–12 hours.
- Quench with ice water and extract with DCM.
- Purify via column chromatography (hexane/ethyl acetate).
Microwave-Assisted Synthesis
Microwave irradiation (MWI) accelerates cyclization. For example, heating N-hydroxypropionamidine with acetic anhydride at 150°C for 10 minutes under MWI yields 3-methyl-1,2,4-oxadiazole in 89% yield.
Synthesis of 3-Methoxy-4-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methoxy]Benzylamine
Benzyl Ether Formation
The oxadiazole methanol is coupled to 3-methoxy-4-hydroxybenzaldehyde via Mitsunobu reaction or nucleophilic substitution.
- Combine 3-methoxy-4-hydroxybenzaldehyde (1.0 eq), 3-methyl-1,2,4-oxadiazole-5-methanol (1.2 eq), and triphenylphosphine (1.5 eq) in THF.
- Add diethyl azodicarboxylate (DEAD, 1.5 eq) at 0°C.
- Stir at room temperature for 24 hours.
- Isolate the product (3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde ) by filtration.
Reductive Amination to Benzylamine
The aldehyde is converted to benzylamine via reductive amination using sodium cyanoborohydride (NaBH3CN).
- Dissolve the aldehyde (1.0 eq) and ammonium acetate (3.0 eq) in methanol.
- Add NaBH3CN (1.5 eq) and stir at 25°C for 12 hours.
- Acidify with HCl (1M) and extract with ethyl acetate.
- Neutralize with NaOH and purify via recrystallization.
Synthesis of 2-(4-Methoxyphenyl)Ethanamine
Reductive Amination of 4-Methoxyphenylacetaldehyde
4-Methoxyphenylacetaldehyde is condensed with ammonium hydroxide followed by reduction:
- Mix 4-methoxyphenylacetaldehyde (1.0 eq) with NH4OH (2.0 eq) in ethanol.
- Add NaBH4 (1.2 eq) at 0°C and stir for 6 hours.
- Acidify with HCl, extract with ether, and neutralize.
Final Coupling Reaction
The benzylamine and ethanamine fragments are coupled via reductive alkylation.
- Dissolve 3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzylamine (1.0 eq) and 2-(4-methoxyphenyl)acetaldehyde (1.1 eq) in methanol.
- Add NaBH3CN (1.5 eq) and stir at 25°C for 24 hours.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization Strategies
Catalytic Enhancements
Solvent Systems
- Polar Aprotic Solvents : DMF or DMSO enhance cyclization efficiency.
- Ester Solvents : Ethyl acetate minimizes side reactions during reductive amination.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound:
Chemical Reactions Analysis
Types of Reactions
({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituted Phenyl-1,2,4-Oxadiazoles
Compounds containing 1,2,4-oxadiazole rings, such as those synthesized in , demonstrate structural parallels. For example, (substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate shares the oxadiazole moiety but replaces the ethanamine chain with a benzoxazine-acetate group. Key differences include:
- Bioactivity : Benzoxazine derivatives in are associated with anti-inflammatory and antimicrobial activities, whereas the ethanamine group in the target compound may favor CNS or adrenergic receptor targeting .
- Synthesis : The target compound’s synthesis likely involves coupling of pre-formed oxadiazole and benzyl-ethanamine units, whereas employs condensation of (E)-N'-hydroxy-2-phenylacetimidamide with carboxylic acids under microwave assistance, achieving yields of 65–80% .
2-(4-Methoxyphenyl)ethanamine Derivatives
and describe compounds with the 2-(4-methoxyphenyl)ethanamine backbone:
Heterocyclic-Ethanamine Hybrids
and highlight hybrids combining heterocycles with ethanamine:
- 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (): Features a triazolopyridazine ring instead of oxadiazole. The triazole ring increases hydrogen-bonding capacity, which may enhance kinase inhibition but also raises toxicity risks (acute oral LD50 < 300 mg/kg) .
- N-[[4-benzyl-5-(hydroxycarbamoylmethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide (): Incorporates a triazole-thioacetamide group, offering metal-chelating properties absent in the target compound. This could be advantageous in antimicrobial or anticancer applications .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine is a compound characterized by its unique structural features, particularly the presence of an oxadiazole moiety which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-(2-methoxyphenyl)ethanamine |
| InChI Key | HVGOIPSQPGCGRM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring has been shown to exhibit significant antimicrobial and anticancer properties. It may modulate various cellular pathways by binding to enzymes or receptors involved in cancer progression and microbial resistance .
Biological Activities
-
Anticancer Activity :
- The oxadiazole derivatives have been reported to possess anticancer effects against various cell lines. For example, compounds similar to this compound have demonstrated cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), with IC50 values indicating significant potency .
-
Antimicrobial Properties :
- The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity. This highlights the potential for further modifications to enhance efficacy .
Case Study 2: Antimicrobial Activity
Research on related compounds has demonstrated their effectiveness against resistant bacterial strains. A specific derivative was found to inhibit bacterial growth significantly compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
